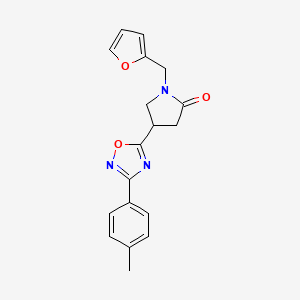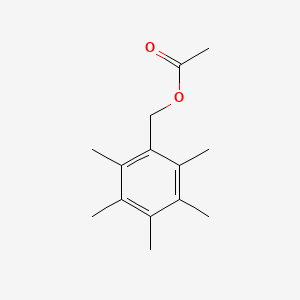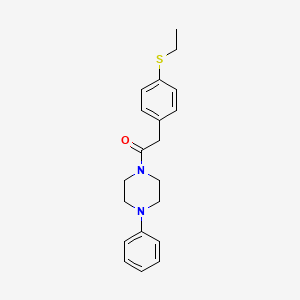![molecular formula C16H20N6O2 B2893290 1-[(E)-But-2-enyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919025-79-9](/img/structure/B2893290.png)
1-[(E)-But-2-enyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazines are a class of heterocyclic compounds that contain a six-membered ring with three nitrogen atoms and three carbon atoms . They are known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,2,4-triazines display important biological properties; for example, certain derivatives are used clinically due to their antitumor properties .
Synthesis Analysis
The synthesis of 1,2,4-triazines often involves the use of cyanuric chloride, a compound that can be substituted with various groups to yield a range of symmetric and non-symmetric di- and tri-substituted 1,2,4-triazines . The synthetic protocols developed for these compounds involve sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazines can be quite diverse, depending on the substituent groups attached to the triazine ring. They can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazines can vary significantly depending on their specific structure and the nature of their substituent groups. In general, these compounds are characterized by high nitrogen content and can exhibit high thermal stability .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A significant body of research focuses on the synthesis of novel heterocyclic compounds, including triazine derivatives, exploring their potential in various scientific applications. For instance, studies have reported on the synthesis of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, demonstrating methodologies that yield these compounds with high efficiency and exploring their structural characteristics through techniques like X-ray single crystal diffraction (Ueda et al., 1987; Qing-min et al., 2004).
Biological Activities
- The exploration of biological activities of triazine derivatives has been a focal point, with studies examining their antitumor, anti-HIV, and antimicrobial effects. For example, some triazino and triazolo[4,3-e]purine derivatives have shown considerable activity against melanoma, non-small lung cancer, and breast cancer, as well as moderate anti-HIV-1 activity and antimicrobial effects against specific pathogens (Ashour et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 1,2,4-triazines , which are known to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities . .
Mode of Action
Triazines, in general, are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These reactions could potentially alter the function of the compound’s targets, leading to the observed biological effects.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by 1,2,4-triazines , it is likely that this compound affects multiple pathways
Result of Action
Given the wide range of biological activities exhibited by 1,2,4-triazines , it is likely that this compound has multiple effects at the molecular and cellular level
Propiedades
IUPAC Name |
1-[(E)-but-2-enyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-5-7-9-22-15-17-13-12(21(15)10-11(3)18-22)14(23)20(8-6-2)16(24)19(13)4/h5-7H,2,8-10H2,1,3-4H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQFBVFWKNKWPP-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 18525311 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide](/img/structure/B2893211.png)
![Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate](/img/structure/B2893212.png)

![2-[(3,4-Difluorophenyl)formamido]acetic acid](/img/structure/B2893216.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2893217.png)
![{[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile](/img/structure/B2893218.png)
![2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2893221.png)
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2893222.png)
![4,7-dimethyl-6-(oxolan-2-ylmethyl)-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2893224.png)


![1-(4-ethylphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2893229.png)
